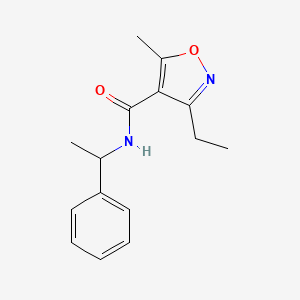
Biphenyl-4-yl(morpholin-4-yl)methanethione
Vue d'ensemble
Description
Biphenyl-4-yl(morpholin-4-yl)methanethione is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. This compound features a biphenyl group attached to a morpholine ring via a methanethione linkage, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(morpholin-4-yl)methanethione typically involves the reaction of biphenyl-4-ylmethanethione with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-4-yl(morpholin-4-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The biphenyl and morpholine groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted biphenyl or morpholine derivatives.
Applications De Recherche Scientifique
Biphenyl-4-yl(morpholin-4-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl(morpholin-4-yl)methanethione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of monoacylglycerol lipase and fatty acid amide hydrolase, which are involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can have various physiological effects, including pain relief and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-phenyl)-morpholin-4-yl-methanethione
- (3-Nitro-phenyl)-morpholin-4-yl-methanethione
- 1-(4-Chlorothiobenzoyl)piperidine
- Piperidin-1-yl(pyridin-4-yl)methanethione
- Ferrocen-1-yl(morpholin-4-yl)methanethione
Uniqueness
Biphenyl-4-yl(morpholin-4-yl)methanethione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its biphenyl group provides a rigid and planar structure, while the morpholine ring offers flexibility and the potential for hydrogen bonding interactions. These properties make it a versatile compound for various applications.
Propriétés
IUPAC Name |
morpholin-4-yl-(4-phenylphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c20-17(18-10-12-19-13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHOBTUJFOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pentanamide](/img/structure/B4836448.png)
![1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4836450.png)
![2-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4836457.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4836486.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B4836503.png)
![[2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4836512.png)
![6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4836519.png)
![4-[4-(butan-2-yl)phenyl]-2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methylthiophene-3-carbonitrile](/img/structure/B4836523.png)
![N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4836526.png)
![N-(2,3-dichlorophenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4836530.png)

![2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4836546.png)
